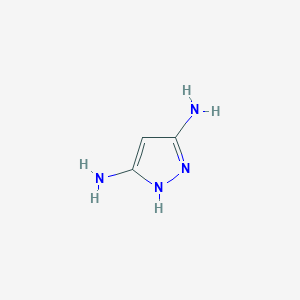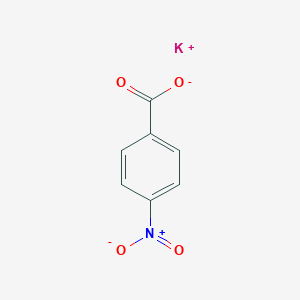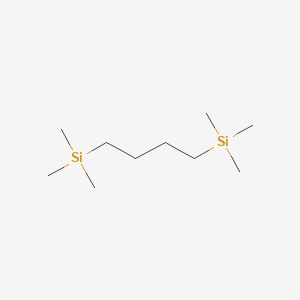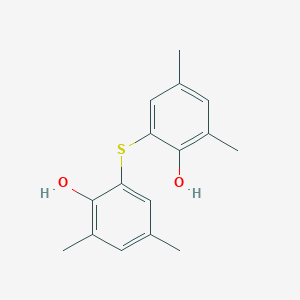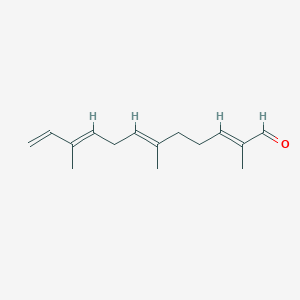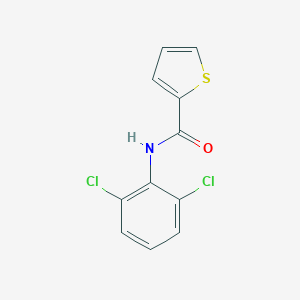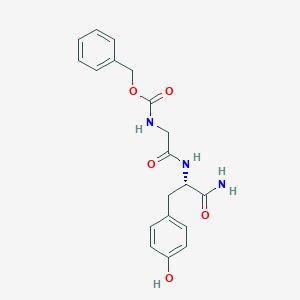![molecular formula C15H24ClNO2 B100291 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride CAS No. 16412-54-7](/img/structure/B100291.png)
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a phenol group, a cyclohexyl ring, and a dimethylamino group, making it a versatile molecule in various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a cyclization reaction, often starting from a linear precursor.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexyl ring is replaced by the dimethylamino group.
Attachment of the Phenol Group: The phenol group is attached through an electrophilic aromatic substitution reaction, where the phenol acts as the electrophile.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The cyclohexyl ring can be reduced to form cyclohexane derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenols and cyclohexyl derivatives.
科学研究应用
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to pain perception and neurotransmitter release.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)phenol: Lacks the cyclohexyl ring, making it less versatile in certain reactions.
1-Hydroxycyclohexylphenol: Does not have the dimethylamino group, affecting its biological activity.
Uniqueness
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride is unique due to its combined structural features, which confer distinct chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617163 |
Source


|
| Record name | 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16412-54-7 |
Source


|
| Record name | 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
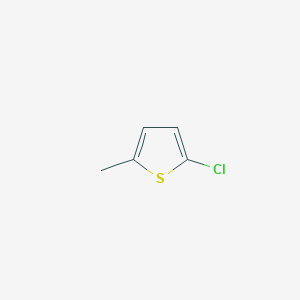
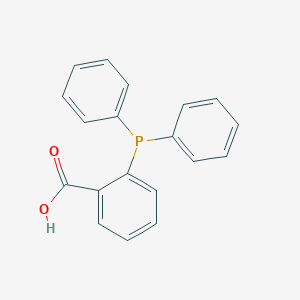
![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)

